molecular formula C24H22N4O3S B2508428 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322291-02-0

5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2508428
CAS No.: 1322291-02-0
M. Wt: 446.53
InChI Key: JXNRXIJTYYVMHS-FMIVXFBMSA-N
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Description

5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound of interest in various fields, from organic chemistry to potential pharmaceutical applications. Its complex structure features a cinnamylthio group, a methoxyphenyl group, and a pyrimido[4,5-d]pyrimidine core, making it a unique subject for detailed study.

Mechanism of Action

    Thieno[2,3-d]pyrimidin-4(3H)-ones

    This class of compounds has been studied for their potential antimycobacterial activity against Mycobacterium tuberculosis . Therefore, it’s possible that “5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” might also have antimicrobial properties.

    2-Methoxyphenyl

    This moiety is often used as a protecting group in organic synthesis, particularly for amines . It’s chemically stable under acidic, alkaline, and aqueous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes:

  • Formation of Pyrimido[4,5-d]pyrimidine Core: : This step often starts with the cyclization of suitable precursors, typically involving the reaction of a 1,3-dicarbonyl compound with a guanidine derivative.

  • Introduction of the Cinnamylthio Group: : The cinnamylthio group can be introduced via a nucleophilic substitution reaction, where a thiol or thioether reacts with a cinnamyl halide in the presence of a base.

  • Attachment of the Methoxyphenyl Group: : This is usually achieved by electrophilic substitution or palladium-catalyzed coupling reactions such as Suzuki or Stille cross-coupling.

  • Methylation: : The final dimethylation step can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production would typically scale up these reactions, focusing on optimizing yields and minimizing costs. This often involves the use of high-throughput reactors and continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Oxidation of the thioether group can lead to sulfoxide and sulfone derivatives.

  • Reduction: : Reduction reactions can modify the cinnamyl and pyrimidine groups, potentially leading to altered bioactivity.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents vary depending on the desired substitution but often include halides, bases, and catalysts like palladium or nickel.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced forms of cinnamyl and pyrimidine derivatives.

  • Substitution: : Varied substituted analogs depending on the specific reagents used.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Potential ligand for metal-catalyzed reactions due to its structural complexity.

Biology

  • Enzyme Inhibition: : May act as an inhibitor for specific enzymes due to its unique structural features.

  • Molecular Probes: : Used in biological studies to explore molecular interactions and pathways.

Medicine

  • Pharmaceutical Development: : Potential lead compound for drug discovery, especially in targeting specific enzymes or receptors.

  • Diagnostics: : Can be used in diagnostic assays due to its reactivity and binding capabilities.

Industry

  • Materials Science:

  • Chemical Sensors: : Used in the development of sensors due to its specific binding properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the cinnamylthio group, which may result in different bioactivity.

  • 5-(cinnamylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:

  • 5-(thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Replacement of cinnamylthio with a simpler thio group changes its chemical reactivity.

Uniqueness

The unique combination of the cinnamylthio and methoxyphenyl groups in 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione offers distinct advantages in terms of bioactivity and chemical reactivity, setting it apart from other similar compounds.

There you have it—a detailed dive into the world of this compound! Any thoughts on what makes this compound stand out to you?

Properties

IUPAC Name

7-(2-methoxyphenyl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-27-21-19(23(29)28(2)24(27)30)22(32-15-9-12-16-10-5-4-6-11-16)26-20(25-21)17-13-7-8-14-18(17)31-3/h4-14H,15H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXIJTYYVMHS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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